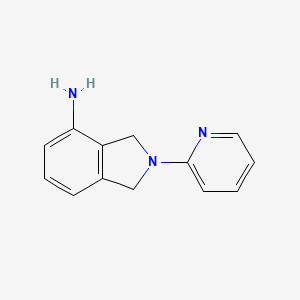2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine
CAS No.: 1017388-43-0
Cat. No.: VC8191466
Molecular Formula: C13H13N3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1017388-43-0 |
|---|---|
| Molecular Formula | C13H13N3 |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 2-pyridin-2-yl-1,3-dihydroisoindol-4-amine |
| Standard InChI | InChI=1S/C13H13N3/c14-12-5-3-4-10-8-16(9-11(10)12)13-6-1-2-7-15-13/h1-7H,8-9,14H2 |
| Standard InChI Key | AQBWQDXBAHASJB-UHFFFAOYSA-N |
| SMILES | C1C2=C(CN1C3=CC=CC=N3)C(=CC=C2)N |
| Canonical SMILES | C1C2=C(CN1C3=CC=CC=N3)C(=CC=C2)N |
Introduction
Overview
2-(Pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine (CAS 1017388-43-0) is a heterocyclic organic compound featuring a partially saturated isoindole core fused with a pyridine ring and an amine substituent. This compound has garnered attention in pharmaceutical research due to its structural similarity to bioactive molecules targeting kinase pathways . Below, we present a detailed examination of its chemical identity, synthesis, properties, and potential applications.
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₃H₁₃N₃, with a molecular weight of 211.27 g/mol . Key structural attributes include:
-
A 2,3-dihydro-1H-isoindole scaffold, which reduces aromaticity compared to fully unsaturated isoindoles.
-
A pyridin-2-yl group at position 2, contributing to π-π stacking interactions in biological systems.
-
An amine group at position 4, enhancing solubility and enabling hydrogen bonding .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1017388-43-0 | |
| IUPAC Name | 2-pyridin-2-yl-1,3-dihydroisoindol-4-amine | |
| SMILES | C1C2=C(CN1C3=CC=CC=N3)C(=CC=C2)N | |
| InChI Key | AQBWQDXBAHASJB-UHFFFAOYSA-N |
Physicochemical Properties
Physical State and Stability
-
Storage: Recommended at 4°C in sealed containers under inert gas .
-
Solubility: Expected moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the amine and pyridine groups .
Spectral Data
-
IR Spectroscopy: Peaks corresponding to N-H stretching (3300–3500 cm⁻¹) and aromatic C=C/C=N vibrations (1600–1450 cm⁻¹) .
-
NMR: Proton signals for the pyridine ring (δ 7.2–8.5 ppm) and isoindole hydrogens (δ 3.5–4.5 ppm) .
Antibacterial and Antiviral Activity
While direct data are unavailable, isoindole derivatives with amine substituents exhibit broad-spectrum antimicrobial activity, suggesting potential utility for this compound .
Future Directions
Further studies are needed to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume